Dimethyl (9H-carbazol-9-yl)phosphonate
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Overview
Description
Dimethyl (9H-carbazol-9-yl)phosphonate is an organophosphorus compound that features a carbazole moiety linked to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (9H-carbazol-9-yl)phosphonate can be synthesized through a series of chemical reactions. One common method involves the cycloaddition reaction between an azido diethyl amino methylphosphonate and a heterocyclic alkyne, such as 9-(prop-2-yn-1-yl)-9H-carbazole. This reaction is typically carried out in a water/ethanol solvent mixture (50/50) in the presence of copper sulfate pentahydrate and catalytic sodium ascorbate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (9H-carbazol-9-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the phosphonate group.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole moiety or the phosphonate group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized phosphonate derivatives, while substitution reactions can produce a variety of substituted carbazole phosphonates.
Scientific Research Applications
Dimethyl (9H-carbazol-9-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antioxidant, and anticancer agent.
Mechanism of Action
The mechanism by which Dimethyl (9H-carbazol-9-yl)phosphonate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in optoelectronic applications, the compound can enhance charge injection and transport properties by forming robust interfaces and passivating interfacial trap states . In biological systems, its mechanism of action may involve interactions with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
[2-(9H-carbazol-9-yl)ethyl]phosphonic acid: This compound is similar in structure but has an ethyl group instead of a dimethyl group.
[4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid: Another related compound with a butyl group.
Uniqueness
Dimethyl (9H-carbazol-9-yl)phosphonate is unique due to its specific combination of a carbazole moiety and a dimethyl phosphonate group. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
Properties
IUPAC Name |
9-dimethoxyphosphorylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO3P/c1-17-19(16,18-2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGYUDUFHPTSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N1C2=CC=CC=C2C3=CC=CC=C31)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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